molecular formula C20H23NO7 B1231552 Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester

Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester

Cat. No. B1231552
M. Wt: 389.4 g/mol
InChI Key: OIBYSERMZSUBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester is an organonitrogen heterocyclic compound, an oxacycle and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers Bonanomi and Palazzo (1977) studied the reaction of 1H-indazol-3-ol with ethyl chloroacetate, leading to the formation of various esters, including those resembling the structure of the queried compound. This research contributes to understanding the chemical behavior and potential applications of similar esters in synthesis processes (Bonanomi & Palazzo, 1977).
  • Shanmugam and Palaniappan (1973) explored the synthesis of Furo(2,3-b)quinolines, a class of compounds related to the queried ester. They investigated methods for transforming quinolone derivatives, providing insights into synthetic pathways that may be relevant for producing similar compounds (Shanmugam & Palaniappan, 1973).

Chemical Properties and Analysis

  • Lichitsky, Komogortsev, and Melekhina (2022) developed a synthesis protocol for a compound structurally similar to the queried ester. Their method focused on a multicomponent reaction, highlighting the chemical properties and potential applications of similar compounds in pharmaceutical or chemical research (Lichitsky, Komogortsev, & Melekhina, 2022).

properties

Product Name

Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

[1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-hydroxy-3-methylbutan-2-yl] acetate

InChI

InChI=1S/C20H23NO7/c1-11(22)28-15(20(2,3)23)10-27-14-7-6-12-16(18(14)25-5)21-19-13(8-9-26-19)17(12)24-4/h6-9,15,23H,10H2,1-5H3

InChI Key

OIBYSERMZSUBGK-UHFFFAOYSA-N

SMILES

CC(=O)OC(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C(C)(C)O

Canonical SMILES

CC(=O)OC(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester
Reactant of Route 2
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester
Reactant of Route 3
Reactant of Route 3
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester
Reactant of Route 4
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester
Reactant of Route 5
Reactant of Route 5
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester
Reactant of Route 6
Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester

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